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The development of monoclonal antibodies (mAbs) targeting the Interleukin-17A (IL-17A)

pathway has revolutionized the treatment of several autoimmune diseases, including psoriasis,

psoriatic arthritis, and ankylosing spondylitis. However, the potential for these biologic therapies

to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs), remains

a critical consideration in their development and clinical use. This guide provides a comparative

evaluation of the immunogenicity of a specific IL-17A inhibitor, herein referred to as "Inhibitor 2"

(a humanized monoclonal antibody), against other established monoclonal antibodies targeting

IL-17A: secukinumab (a fully human monoclonal antibody) and brodalumab (a human

monoclonal antibody).

Executive Summary
This guide summarizes key immunogenicity data for three IL-17A inhibitors, presenting

quantitative data on the incidence of anti-drug antibodies (ADAs) and neutralizing antibodies

(NAbs). Detailed experimental protocols for the assessment of immunogenicity are also

provided, alongside visual representations of the IL-17A signaling pathway and a typical

immunogenicity testing workflow. The data indicates that while all three inhibitors demonstrate
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a degree of immunogenicity, the incidence of ADAs and NAbs varies, which can have

implications for clinical efficacy and safety.

Quantitative Immunogenicity Data
The following table summarizes the incidence of treatment-emergent anti-drug antibodies (TE-

ADAs) and neutralizing antibodies (NAbs) for secukinumab, ixekizumab (Inhibitor 2), and

brodalumab from clinical trial data.

Inhibitor
Molecular
Type

Indication(s
)

Incidence
of TE-ADAs
(%)

Incidence
of NAbs (%)

Clinical
Impact of
ADAs

Secukinumab
Fully Human

IgG1κ mAb

Psoriasis,

Psoriatic

Arthritis,

Ankylosing

Spondylitis

<1%[1][2][3]

Low, detected

in a subset of

ADA-positive

patients[1]

Generally not

associated

with loss of

efficacy or

adverse

events[1][2]

Ixekizumab

(Inhibitor 2)

Humanized

IgG4 mAb
Psoriasis Low[4]

Data not

consistently

reported in

initial

searches

Further

investigation

needed to

ascertain

clinical

impact

Brodalumab
Human IgG2

mAb
Psoriasis 2.7%[5][6][7] 0%[5][6][7]

No clear

association

with loss of

efficacy or

safety

concerns[5]

[6][7]
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The assessment of immunogenicity is a multi-tiered process involving screening, confirmation,

and characterization of anti-drug antibodies.

Anti-Drug Antibody (ADA) Screening and Confirmatory
Assays
Principle: An enzyme-linked immunosorbent assay (ELISA) is commonly employed to detect

antibodies against the therapeutic drug in patient serum or plasma.[8] A bridging ELISA format

is often used for its ability to detect all isotypes of ADAs.

Methodology:

Screening Assay:

Microtiter plates are coated with the IL-17A inhibitor.

Patient serum or plasma samples are added to the wells. If ADAs are present, they will

bind to the coated drug.

A biotinylated version of the same IL-17A inhibitor is added, which will bind to the captured

ADAs, forming a "bridge."

Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which

binds to the biotin.

A substrate is added, and the resulting signal is measured. A signal above a pre-defined

cut-off point is considered a positive screen.

Confirmatory Assay:

To confirm the specificity of the binding, samples that screened positive are pre-incubated

with an excess of the IL-17A inhibitor before being added to the assay plate.

A significant reduction in the signal in the presence of the excess drug confirms that the

antibodies are specific to the drug.

Neutralizing Antibody (NAb) Assay
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Principle: This assay determines whether the detected ADAs can inhibit the biological activity of

the IL-17A inhibitor. Cell-based assays are commonly used for this purpose.[8]

Methodology:

Cell-Based Neutralization Assay:

A cell line that responds to IL-17A by producing a measurable downstream signal (e.g.,

secretion of a chemokine like GROα or IL-6) is used.[9][10]

Patient serum or plasma containing ADAs is pre-incubated with the IL-17A inhibitor.

This mixture is then added to the cell culture.

IL-17A is added to stimulate the cells.

If neutralizing antibodies are present, they will block the IL-17A inhibitor from neutralizing

IL-17A, resulting in a measurable cellular response (e.g., chemokine production).

The level of the downstream signal is inversely proportional to the neutralizing capacity of

the ADAs.

T-Cell Proliferation Assay
Principle: This in vitro assay assesses the potential of a drug to induce a T-cell-dependent

immune response, which is a key step in the formation of high-affinity ADAs.[11][12]

Methodology:

PBMC-Based Assay:

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

The PBMCs are cultured in the presence of the IL-17A inhibitor or control proteins.

If the drug contains T-cell epitopes, it will be taken up, processed, and presented by

antigen-presenting cells (APCs) within the PBMC population.

This will lead to the activation and proliferation of drug-specific T-cells.
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T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., ³H-

thymidine) or by using a fluorescent dye (e.g., CFSE) that is diluted with each cell division.

[13]

Visualizing the Mechanisms
IL-17A Signaling Pathway and Inhibitor Action
The following diagram illustrates the signaling pathway of IL-17A and the points of intervention

for monoclonal antibody inhibitors.
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Caption: IL-17A signaling pathway and points of therapeutic intervention.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b13911797?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13911797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunogenicity Assessment Workflow
This diagram outlines the typical workflow for evaluating the immunogenicity of a therapeutic

monoclonal antibody.
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Caption: A typical workflow for immunogenicity assessment of biologics.
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Conclusion
The immunogenicity of IL-17A inhibitors is a multifaceted issue that requires careful evaluation

during drug development and post-market surveillance. While fully human monoclonal

antibodies like secukinumab generally exhibit low rates of immunogenicity, humanized and

other human antibodies can also have favorable immunogenicity profiles. The clinical

significance of anti-drug antibodies is not always straightforward and requires correlation with

pharmacokinetic, pharmacodynamic, efficacy, and safety data. The experimental protocols

outlined in this guide provide a framework for a comprehensive immunogenicity assessment,

which is crucial for understanding the overall benefit-risk profile of these important therapeutic

agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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